异落叶松脂醇

描述

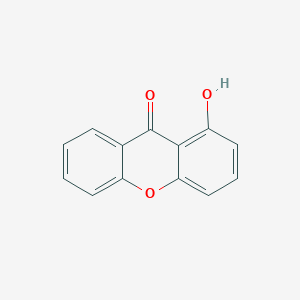

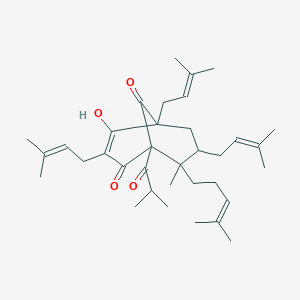

异落叶松树脂醇是一种天然植物化合物,属于木脂素类。它存在于各种植物中,例如异落叶松(Cedrus deodara),以其强大的抗氧化性能而闻名。异落叶松树脂醇是一种白色晶体固体,具有高熔点和沸点。

科学研究应用

异落叶松树脂醇具有多种生物活性,并应用于各种科学研究应用中,包括:

作用机制

异落叶松树脂醇通过各种分子靶点和途径发挥其作用。它清除自由基,抑制一氧化氮的产生,并防止淀粉样蛋白-β的自聚集。 这些作用有助于其抗氧化、抗炎和神经保护作用 .

准备方法

合成路线和反应条件

异落叶松树脂醇可以通过有机合成反应合成,例如氧化和还原。 一种方法涉及从板蓝根中分离和纯化异落叶松树脂醇,使用一系列步骤,包括匀浆粉碎酶解、负压空化强化提取、树脂富集、色谱分离和结晶 .

工业生产方法

异落叶松树脂醇的工业生产通常涉及从植物中提取或合成。提取方法可以使用酒精溶剂或酸性水溶液从异落叶松的树皮或芽中提取。 合成方法涉及有机合成反应,例如氧化和还原 .

化学反应分析

反应类型

异落叶松树脂醇经历各种类型的化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个原子或原子团替换一个原子或原子团。

常用试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾,以及还原剂,如硼氢化钠。 这些反应通常在受控条件下进行,例如特定的温度和 pH 水平 .

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,异落叶松树脂醇的氧化会导致形成各种氧化的木脂素,而还原可以产生还原的木脂素衍生物 .

相似化合物的比较

异落叶松树脂醇与其他木脂素相比,例如:

异落叶松脂醇: 存在于亚麻籽中,以其有益的营养作用而闻名.

松脂醇: 存在于各种植物中,并表现出抗氧化性能.

丁香树脂醇: 以其抗菌和抗炎活性而闻名.

异落叶松树脂醇因其强大的抗氧化性能及其在特定植物(如异落叶松)中的存在而独一无二。 其高熔点和沸点也使其区别于其他木脂素 .

属性

IUPAC Name |

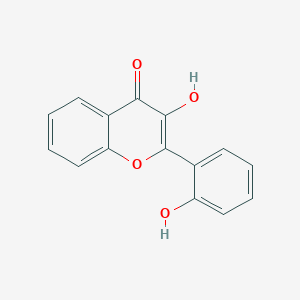

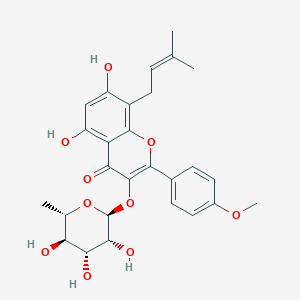

(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3/t13-,15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFXBIXJCWAUCH-KPHUOKFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203273 | |

| Record name | Isolariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-29-8 | |

| Record name | (+)-Isolariciresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isolariciresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isolariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLARICIRESINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRJ46XRJ28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Isolariciresinol?

A1: Isolariciresinol has the molecular formula C20H24O6 and a molecular weight of 360.4 g/mol. []

Q2: Are there any spectroscopic data available for Isolariciresinol?

A2: Yes, researchers often characterize Isolariciresinol using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide detailed information about the compound's structure and fragmentation patterns. [, , , , , ]

Q3: Has Isolariciresinol been found in pumpkin seeds? What other lignans are present in flaxseed and pumpkin seeds?

A3: Yes, Isolariciresinol was identified in pumpkin seeds for the first time in a study comparing different hydrolysis methods for lignan glycosides. [] Flaxseed contains glycosides of secoisolariciresinol as the major lignan, along with smaller amounts of matairesinol, Isolariciresinol, and pinoresinol. []

Q4: What are the main natural sources of Isolariciresinol?

A4: Isolariciresinol is primarily found in flaxseed, but also occurs in other plants like pumpkin seeds, Norway spruce knots, and western larch heartwood. [, , , ]

Q5: Which plant species showed Isolariciresinol as the predominant compound in specific parts?

A5: Secoisolariciresinol, a precursor to Isolariciresinol, was found to be the predominant compound in knotwood and branchwood extracts of Silver Fir. []

Q6: How is Isolariciresinol metabolized in the human body?

A6: Isolariciresinol, often present as a glycoside, needs to be converted into its aglycone form by gut bacteria before absorption. This aglycone can then be further metabolized by the gut microflora into mammalian lignans, enterolactone, and enterodiol. [, , ]

Q7: Can the type of bread consumed influence Isolariciresinol metabolism?

A7: Research indicates that consuming rye bread, richer in plant lignans like Isolariciresinol compared to wheat bread, leads to a higher formation and excretion of the mammalian lignan enterolactone in pigs. [, ]

Q8: What is the role of lactic acid bacteria in the biotransformation of flax lignans like Isolariciresinol?

A8: Lactic acid bacteria (LAB) with β-glucosidase activity can transform Isolariciresinol diglucoside (SDG) into SECO, a precursor to Isolariciresinol. This bioconversion process is influenced by factors like substrate concentration and reaction time. []

Q9: Does Isolariciresinol have antioxidant properties?

A9: Yes, Isolariciresinol, along with other lignans from Chilean woods, exhibits antioxidant activity against DPPH free radicals and possesses iron-chelating capacity. []

Q10: How does the antioxidant activity of Isolariciresinol compare to other antioxidants?

A10: Studies show that Isolariciresinol, lariciresinol, and isotaxiresinol, all isolated from Taxus cuspidata heartwood, exhibited higher radical scavenging activity than α-tocopherol and butylated hydroxytoluene (BHT), two common antioxidants. []

Q11: Can Isolariciresinol be used to enhance the antioxidant capacity of food products?

A11: Research suggests that supplementing apple juice with Isolariciresinol can increase its antioxidant activity during storage, potentially demonstrating its application as a natural antioxidant in the food industry. []

Q12: What is the role of Isolariciresinol in plant defense mechanisms?

A12: While not directly addressed in the provided research, phenolic compounds like lignans are known to play a crucial role in plant defense mechanisms against pathogens and environmental stresses. []

Q13: What analytical methods are commonly used to identify and quantify Isolariciresinol?

A13: Researchers often employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., Diode Array Detector, Mass Spectrometry) to identify, separate, and quantify Isolariciresinol in complex mixtures. [, , , , , ]

Q14: Can Centrifugal Partition Chromatography be used to isolate Isolariciresinol?

A14: Yes, Centrifugal Partition Chromatography, using a specific solvent system (ARIZONA system K), has proven effective in isolating Isolariciresinol from maritime pine knots with high purity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。